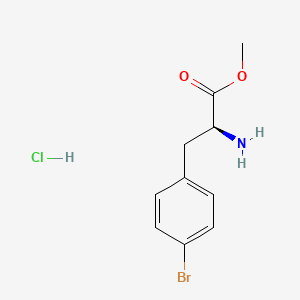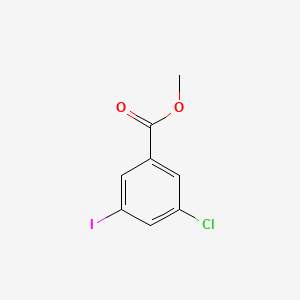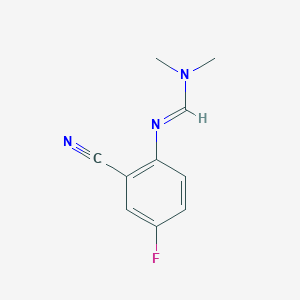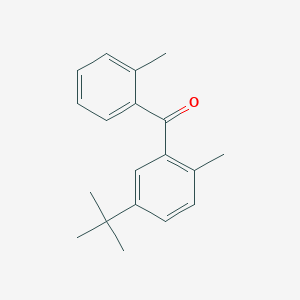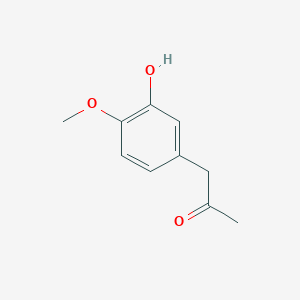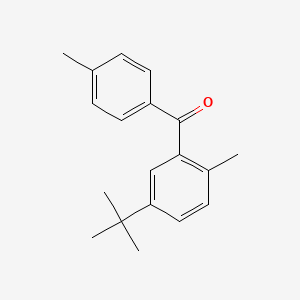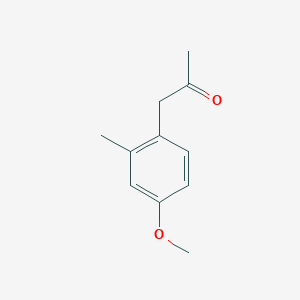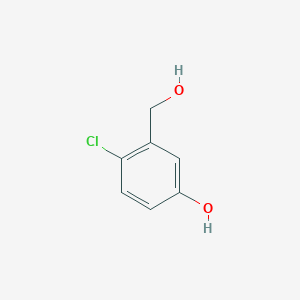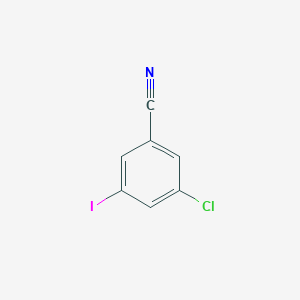![molecular formula C14H15BrO3 B1358947 cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-34-6](/img/structure/B1358947.png)
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-33-5 . It has a molecular weight of 311.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BrO3/c15-12-3-1-2-10 (8-12)13 (16)7-9-4-5-11 (6-9)14 (17)18/h1-3,8-9,11H,4-7H2, (H,17,18)/t9-,11+/m1/s1 . This indicates the presence of a bromophenyl group, a cyclopentane ring, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.18 . The storage temperature is 28 C .科学的研究の応用
- Application : The compound is used in the synthesis of cis-1,2-bis (boryl)alkenes .
- Method of Application : An efficient, transition-metal free, and practical approach to cis-bis (boryl)alkenes from various alkynes was disclosed in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross-coupling .
- Application : The compound could potentially be used in the synthesis of Schiff bases .
- Method of Application : While the specific method of application isn’t mentioned, Schiff bases are typically synthesized through a condensation reaction between an amine and a carbonyl compound .
- Results : Schiff bases have been found to exhibit antimicrobial activity, which could make them useful in the development of new drugs .
Field
Organic Chemistry
Field
Medicinal Chemistry
Material-binding peptides (MBPs)
have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . While “cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in similar applications given its chemical structure.
Safety And Hazards
特性
IUPAC Name |
(1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAFCGSAOYFALU-GXSJLCMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

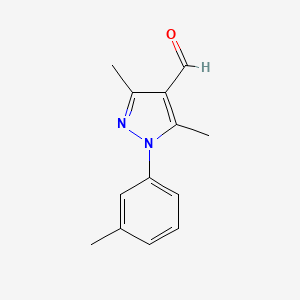
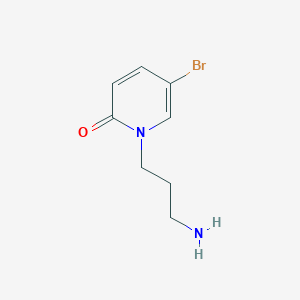
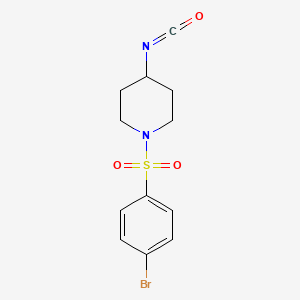
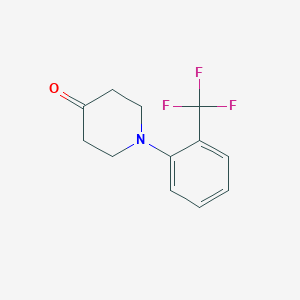
![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)
